4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

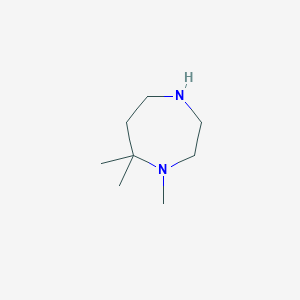

“4-(Aminomethyl)-2-(trifluoromethyl)aniline Hydrochloride” is a chemical compound with the molecular formula C7H6F3N·HCl and a molecular weight of 197.59 . It appears as a white to light yellow powder or crystal .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . The mechanistic pathway involves a series of fluoride elimination reactions followed by the addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group and a trifluoromethyl group .

Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point of 202 degrees Celsius . It is soluble in water and is hygroscopic .

Scientific Research Applications

Organic Synthesis and Material Science Applications

- A novel mode of isomerization and cyclization leading to the synthesis of 2-(trifluoromethyl)quinolines from anilines demonstrates the versatility of trifluoromethyl and aniline derivatives in synthesizing complex organic structures (Keller & Schlosser, 1996).

- The synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones illustrates the application of trifluoromethyl aniline derivatives in creating fluorinated compounds with potential use in materials science and pharmaceuticals (Thomas, Gupta, & Gupta, 2003).

Corrosion Inhibition

- Experimental and theoretical studies on the corrosion inhibition performance of a pyridine derivative (which shares structural motifs with anilines) on mild steel in hydrochloric acid highlight the potential of aniline derivatives for protecting metals against corrosion. The study combines electrochemical methods and quantum chemical calculations to understand the efficiency and mechanism of corrosion inhibitors (Xu et al., 2015).

- Another study on the corrosion inhibition of mild steel in acidic solutions by a newly synthesized thiophene Schiff base shows how structural analogs of aniline can serve as effective corrosion inhibitors, emphasizing the role of aniline derivatives in developing new corrosion inhibiting agents (Daoud et al., 2014).

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Properties

IUPAC Name |

4-(aminomethyl)-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)6-3-5(4-12)1-2-7(6)13;/h1-3H,4,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIJGJWHNVKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)

![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)